N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
N-(3-Methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 3-methoxyphenyl group at the carboxamide position and a 2-methylpyrimidin-4-yloxy substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₈H₂₀N₄O₃, with a molecular weight of 340.38 g/mol.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-9-8-17(20-13)25-16-7-4-10-22(12-16)18(23)21-14-5-3-6-15(11-14)24-2/h3,5-6,8-9,11,16H,4,7,10,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXHMVVUJUIDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be attached through an etherification reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various derivatives with potential pharmacological activity.
Biology
Biological Studies: Investigated for its interactions with biological targets such as receptors or enzymes.
Medicine
Pharmacological Research: Studied for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry
Chemical Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 2-methylpyrimidinyloxy group contrasts with the trifluoromethyl-pyridinyloxy group in the FAAH inhibitor , which introduces stronger electron-withdrawing effects.
- Pharmacophore Position : The biphenyl analog substitutes the piperidine at the 3-position, whereas the target compound’s substituents are at the 1- and 3-positions, suggesting divergent binding interactions.
Pharmacological and Functional Insights
- FAAH Inhibition: The compound from demonstrates FAAH (fatty acid amide hydrolase) inhibition, a property linked to its trifluoromethyl-pyridinyloxy group and pyridazinyl carboxamide.
- Electron Effects : The 3-methoxyphenyl group in the target compound could enhance solubility via electron donation, contrasting with the pivalamide derivatives in and , which prioritize steric bulk over solubility .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the FAAH inhibitor increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s methoxy and pyrimidinyl groups may result in moderate lipophilicity (logP ~2.8), favoring better aqueous solubility.
Biological Activity
N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, also referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N4O2
- Molecular Weight : 340.427 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with a methoxyphenyl group and a pyrimidine derivative, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate receptor activity and enzyme function, particularly in pathways related to pain management and inflammation.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in metabolic processes, which could lead to therapeutic benefits in metabolic disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.010 mg/mL |
These results indicate that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria.
Case Studies
A case study published in Antibiotics journal demonstrated the effectiveness of this compound in vitro against resistant strains of bacteria. The study employed various assays to evaluate the antimicrobial efficacy and concluded that the compound could serve as a lead candidate for antibiotic development .
Pharmacological Effects
In addition to antimicrobial properties, this compound has been investigated for its analgesic and anti-inflammatory effects:
- Analgesic Activity : Preclinical studies suggest that the compound may provide pain relief comparable to standard analgesics by modulating pain pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, indicating its usefulness in treating inflammatory conditions.
Recent Developments
Recent research indicates that modifications to the piperidine structure can enhance biological activity. For example, altering substituents on the pyrimidine ring has been shown to improve potency against certain bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
